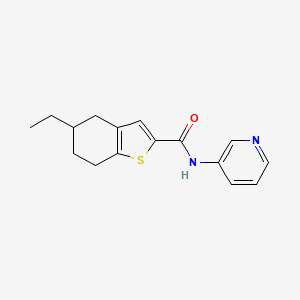![molecular formula C18H15ClN2O2 B5205741 N-[(2-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]acetamide](/img/structure/B5205741.png)
N-[(2-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]acetamide, also known as CQMA, is a chemical compound that has been extensively studied for its potential use in scientific research. CQMA is a member of the quinoline family of compounds, which have been shown to possess a wide range of biological activities.
Mécanisme D'action
The mechanism of action of N-[(2-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. N-[(2-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]acetamide has been shown to inhibit the activity of protein kinase CK2, which is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
N-[(2-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]acetamide has been shown to possess a wide range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the inhibition of angiogenesis. N-[(2-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]acetamide has also been shown to possess antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[(2-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]acetamide in lab experiments is its ability to selectively inhibit the activity of specific enzymes and proteins. However, one limitation of using N-[(2-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]acetamide is its potential toxicity, which can vary depending on the cell type and concentration used.
Orientations Futures
There are several future directions for the study of N-[(2-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]acetamide, including the investigation of its potential as an anticancer agent, the development of new synthetic methods for producing N-[(2-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]acetamide, and the identification of new targets for N-[(2-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]acetamide inhibition. Additionally, the use of N-[(2-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]acetamide as a fluorescent probe for the detection of metal ions could be further explored.
Méthodes De Synthèse
N-[(2-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]acetamide can be synthesized using a variety of methods, including the condensation of 2-chlorobenzaldehyde with 8-hydroxyquinoline followed by reaction with acetic anhydride. This method has been optimized to produce high yields of pure N-[(2-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]acetamide.
Applications De Recherche Scientifique
N-[(2-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]acetamide has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of metal ions, as an inhibitor of protein kinase CK2, and as a potential anticancer agent. N-[(2-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]acetamide has also been shown to possess antimalarial activity.
Propriétés
IUPAC Name |
N-[(2-chlorophenyl)-(8-hydroxyquinolin-7-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c1-11(22)21-17(13-6-2-3-7-15(13)19)14-9-8-12-5-4-10-20-16(12)18(14)23/h2-10,17,23H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQUKAAWDXGPUOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C1=C(C2=C(C=CC=N2)C=C1)O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-chlorophenyl)-(8-hydroxyquinolin-7-yl)methyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(4-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B5205675.png)
![N-(2,4-difluorophenyl)-6,8,10-triazaspiro[4.5]deca-6,9-diene-7,9-diamine](/img/structure/B5205678.png)
![2-{[4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]methyl}-3,5,6-trimethylpyrazine trifluoroacetate](/img/structure/B5205686.png)
![N-(4-chlorophenyl)-2-[(4,6-dihydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5205693.png)
![N-ethyl-2-(2-furyl)-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-oxoacetamide](/img/structure/B5205695.png)

![N-[2-(tert-butylthio)ethyl]-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide](/img/structure/B5205699.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5205701.png)

![ethyl 4-(2-methoxyethyl)-1-{[5-(methoxymethyl)-2-thienyl]carbonyl}-4-piperidinecarboxylate](/img/structure/B5205748.png)

![4-[3-(1-piperidinylsulfonyl)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5205770.png)

![1-(3-methylphenyl)-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione](/img/structure/B5205781.png)